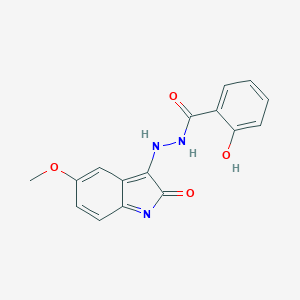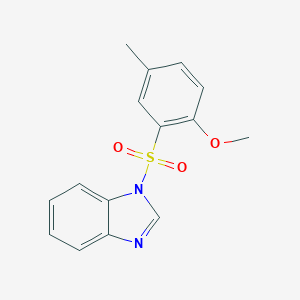![molecular formula C16H13BrN4O5 B246375 N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and has a molecular formula of C19H16BrN5O5.
Mecanismo De Acción
The mechanism of action of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide exhibits low toxicity in normal cells and has a high selectivity for cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is its potential as a selective anti-cancer agent with low toxicity in normal cells. However, one limitation is the need for further studies to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
For the study of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Investigation of the potential of this compound as a combination therapy with other anti-cancer agents.
3. In vivo studies to determine the efficacy and toxicity of this compound.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide is a promising compound with potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential as a combination therapy with other anti-cancer agents. With continued research, this compound may prove to be a valuable addition to the arsenal of anti-cancer drugs available today.
Métodos De Síntesis
The synthesis of N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with 2-bromo-N-(2-hydroxyethyl)benzamide in the presence of hydrazine hydrate and acetic acid. The reaction yields N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide as a yellow solid with a melting point of 255-257°C.
Aplicaciones Científicas De Investigación
N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide has been studied for its potential applications in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
Fórmula molecular |
C16H13BrN4O5 |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H13BrN4O5/c17-12-4-5-14(22)11(6-12)8-19-20-15(23)9-18-16(24)10-2-1-3-13(7-10)21(25)26/h1-8,19H,9H2,(H,18,24)(H,20,23)/b11-8+ |
Clave InChI |
LFXOUNKESAPPCW-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN/C=C/2\C=C(C=CC2=O)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NNC=C2C=C(C=CC2=O)Br |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NNC=C2C=C(C=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)


![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



